molecular formula C10H12N2O5 B13559315 2-Amino-3-(2-methoxy-5-nitrophenyl)propanoic acid

2-Amino-3-(2-methoxy-5-nitrophenyl)propanoic acid

Cat. No.: B13559315
M. Wt: 240.21 g/mol
InChI Key: QUYPVQLXQVVAGB-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methoxy-5-nitrophenyl)propanoic acid is an organic compound with the molecular formula C10H12N2O5. It is a derivative of phenylalanine, where the phenyl group is substituted with a methoxy and a nitro group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methoxy-5-nitrophenyl)propanoic acid typically involves the following steps:

    Nitration: The starting material, 2-methoxyphenylalanine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the aromatic ring.

    Amination: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Protection and Deprotection: The amino group may be protected during certain steps of the synthesis to prevent unwanted reactions. Common protecting groups include Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl), which can be removed under acidic or basic conditions, respectively.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methoxy-5-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro compound using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

2-Amino-3-(2-methoxy-5-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methoxy-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Protein Interactions: It can interact with proteins, altering their structure and function, which may lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2-nitrophenyl)propanoic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    2-Amino-3-(4-methoxy-5-nitrophenyl)propanoic acid: Similar structure but with different substitution patterns on the aromatic ring.

Uniqueness

2-Amino-3-(2-methoxy-5-nitrophenyl)propanoic acid is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which can influence its chemical properties and biological activities

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

2-amino-3-(2-methoxy-5-nitrophenyl)propanoic acid

InChI

InChI=1S/C10H12N2O5/c1-17-9-3-2-7(12(15)16)4-6(9)5-8(11)10(13)14/h2-4,8H,5,11H2,1H3,(H,13,14)

InChI Key

QUYPVQLXQVVAGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CC(C(=O)O)N

Origin of Product

United States

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